molecular formula C18H18Cl2N2OS2 B12556650 {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol CAS No. 178980-19-3

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol

Cat. No.: B12556650
CAS No.: 178980-19-3
M. Wt: 413.4 g/mol
InChI Key: JOOCMCYQUQJELW-UHFFFAOYSA-N
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Description

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(3,5-Dichlorophenyl)sulfanyl]-4-propan-2-yl-1-(pyridin-3-ylmethyl)imidazol-2-yl}methanamine
  • {5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives}

Uniqueness

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

178980-19-3

Molecular Formula

C18H18Cl2N2OS2

Molecular Weight

413.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-2-ylmethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C18H18Cl2N2OS2/c1-11(2)17-18(25-15-7-12(19)6-13(20)8-15)22(16(10-23)21-17)9-14-4-3-5-24-14/h3-8,11,23H,9-10H2,1-2H3

InChI Key

JOOCMCYQUQJELW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC=CS2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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